TT-232

Descripción general

Descripción

TT-232 es un derivado estructural de la hormona peptídica somatostatina. Exhibe propiedades antiproliferativas y antiinflamatorias selectivas. Notablemente, this compound tiene una fuerte actividad antitumoral tanto in vitro como in vivo en una amplia gama de modelos tumorales, e induce la apoptosis .

Aplicaciones Científicas De Investigación

TT-232 encuentra aplicaciones en varios campos científicos:

Química: Los investigadores estudian sus propiedades químicas y su reactividad.

Biología: Se explora el impacto de this compound en el crecimiento celular, la apoptosis y la inflamación.

Medicina: Las investigaciones se centran en su potencial como terapéutico anticancerígeno y antiinflamatorio.

Industria: El uso de this compound en el desarrollo de fármacos y aplicaciones relacionadas es un área de interés.

Mecanismo De Acción

El compuesto ejerce sus efectos interactuando con los receptores de somatostatina (SSTR). Específicamente, actúa como un agonista para SSTR1 y SSTR4. Estas interacciones modulan los procesos celulares, lo que lleva a efectos antiproliferativos y antiinflamatorios. Los objetivos moleculares y las vías involucradas aún están bajo investigación activa.

Análisis Bioquímico

Biochemical Properties

TT-232 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the somatostatin receptor type-1 (SSTR1), through which this compound mediates its anti-tumor activity . Additionally, this compound interacts with the tumor-specific isoform of pyruvate kinase, which is involved in its anti-proliferative effects . These interactions highlight the compound’s ability to modulate key biochemical pathways involved in cell growth and inflammation.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in tumor cells and inhibiting their proliferation . This compound also affects cell signaling pathways, particularly those involving the somatostatin receptors, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as a therapeutic agent in cancer treatment and inflammation management.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as somatostatin receptors. By binding to SSTR1, this compound inhibits the proliferation of tumor cells and induces apoptosis . Additionally, this compound modulates enzyme activity, including the inhibition of pyruvate kinase, which plays a role in its anti-tumor effects . These molecular interactions underscore the compound’s ability to target specific pathways involved in disease progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its anti-tumor activity over extended periods, with minimal degradation . Long-term exposure to this compound has been associated with sustained inhibition of tumor cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, some toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic applications . These findings emphasize the need for careful dose management in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. The compound’s effects on metabolic flux and metabolite levels are influenced by its ability to modulate enzyme activity, such as the inhibition of pyruvate kinase . These interactions play a crucial role in the compound’s anti-tumor and anti-inflammatory properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and targeting in clinical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.

Métodos De Preparación

TT-232 se puede sintetizar utilizando rutas y condiciones de reacción específicas. Si bien no tengo acceso a métodos de producción industrial patentados, el compuesto se puede preparar mediante síntesis química. Los investigadores suelen seguir protocolos establecidos para crear this compound en el laboratorio.

Análisis De Reacciones Químicas

TT-232 experimenta varios tipos de reacciones, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones dependen de la ruta sintética específica. Los principales productos formados a partir de estas reacciones contribuyen a sus propiedades antitumorales y antiinflamatorias.

Comparación Con Compuestos Similares

TT-232 se destaca por su combinación única de propiedades antitumorales y antiinflamatorias. Si bien no tengo una lista completa de compuestos similares, los investigadores a menudo comparan this compound con otros derivados de somatostatina para comprender sus características distintivas.

Propiedades

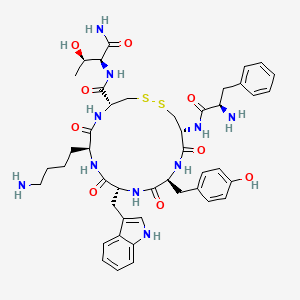

IUPAC Name |

(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)/t25-,31-,33+,34+,35-,36+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAJPQVDGYDQSW-DYCFWDQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H58N10O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147159-51-1 | |

| Record name | TT2-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147159511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TT-232 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TT-232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49D4Q4254Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.